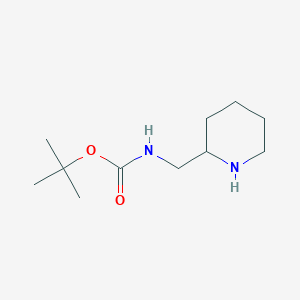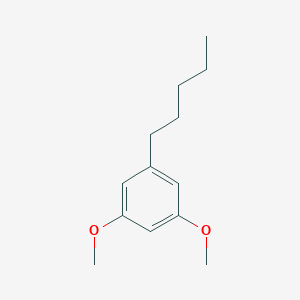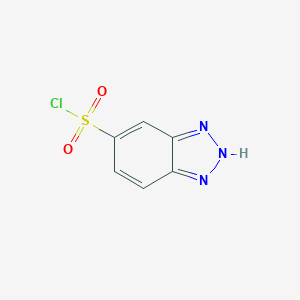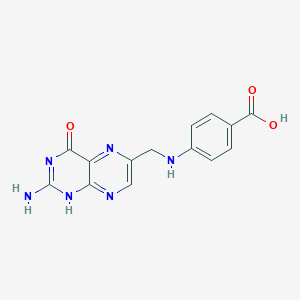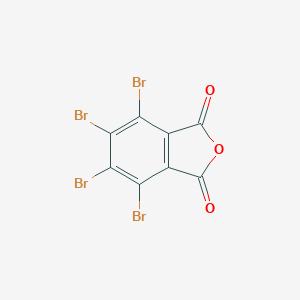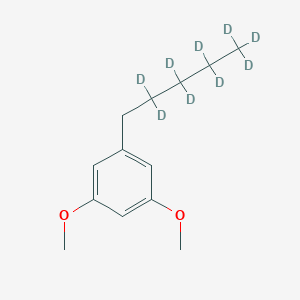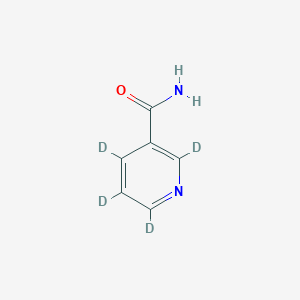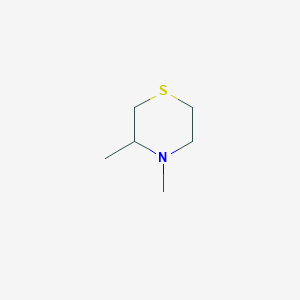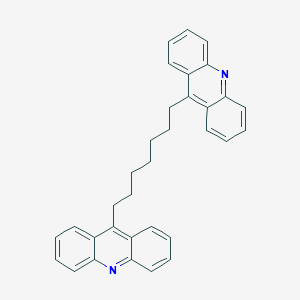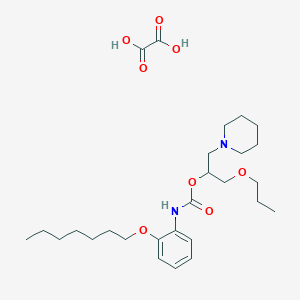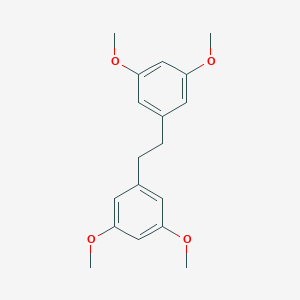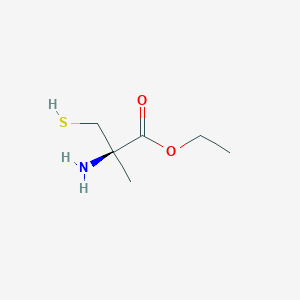
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate, also known as L-methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and agriculture.
作用机制
The mechanism of action of MSO involves its inhibition of glutamine synthetase, which is responsible for converting glutamate and ammonia to glutamine. Glutamine is an important amino acid that plays a critical role in various biological processes, including protein synthesis, energy metabolism, and nitrogen metabolism. By inhibiting glutamine synthetase, MSO leads to a decrease in cellular glutamine levels, which can have a wide range of effects depending on the cell type and biological context.
生化和生理效应
The biochemical and physiological effects of MSO depend on the cell type and biological context. In cancer cells, MSO has been shown to inhibit cell growth and induce apoptosis (programmed cell death) by depleting cellular glutamine levels. In neurons, MSO has been shown to affect neurotransmitter synthesis and release, as well as neuronal excitability. In plants, MSO has been used to study nitrogen metabolism and the effects of nitrogen deficiency on plant growth and development.
实验室实验的优点和局限性
One advantage of using MSO in lab experiments is its potency and specificity as an inhibitor of glutamine synthetase. This allows researchers to selectively manipulate cellular glutamine levels and study the effects on various biological processes. However, one limitation of using MSO is its potential toxicity at high concentrations, which can lead to non-specific effects and cell death. Careful titration and control of MSO concentration is therefore necessary for reliable and reproducible results.
未来方向
There are many potential future directions for research involving MSO. One area of interest is the development of MSO-based therapies for cancer, as targeting glutamine metabolism has emerged as a promising approach for cancer treatment. Another area of interest is the role of glutamine in neurological disorders, such as epilepsy and Alzheimer's disease, and the potential use of MSO as a tool to study these disorders. Additionally, MSO has potential applications in agriculture, as it can be used to study nitrogen metabolism in crops and improve nitrogen use efficiency.
合成方法
MSO can be synthesized through a multistep process starting from ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate. The first step involves the oxidation of ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate to ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate sulfoxide, which is then converted to MSO using a reductive amination reaction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
MSO has been widely used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. It has been shown to inhibit glutamine synthetase activity in a dose-dependent manner, leading to a decrease in cellular glutamine levels. This has been particularly useful in studying the role of glutamine in cancer cells, as many cancer cells rely heavily on glutamine for their growth and survival. MSO has also been used to study the role of glutamine in neurotransmitter synthesis and release, as well as in nitrogen metabolism in plants.
属性
CAS 编号 |
158785-71-8 |
|---|---|
产品名称 |
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC 名称 |
ethyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m0/s1 |
InChI 键 |
RIJQKIFTFSSRSH-LURJTMIESA-N |
手性 SMILES |
CCOC(=O)[C@](C)(CS)N |
SMILES |
CCOC(=O)C(C)(CS)N |
规范 SMILES |
CCOC(=O)C(C)(CS)N |
同义词 |
L-Cysteine, 2-methyl-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



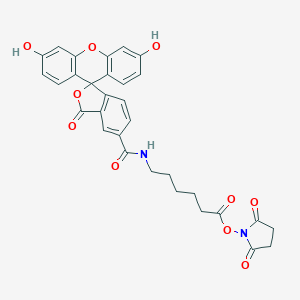
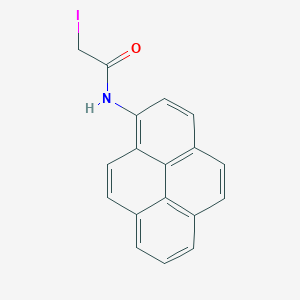
![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)
